molecular formula C14H16O5 B14320051 4-(5-Hydroxy-2-phenyl-1,3-dioxan-4-yl)but-3-enoic acid CAS No. 112230-82-7

4-(5-Hydroxy-2-phenyl-1,3-dioxan-4-yl)but-3-enoic acid

Cat. No.: B14320051
CAS No.: 112230-82-7
M. Wt: 264.27 g/mol
InChI Key: BCDGIRPFIVUJTF-UHFFFAOYSA-N
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Description

4-(5-Hydroxy-2-phenyl-1,3-dioxan-4-yl)but-3-enoic acid is an organic compound that features a dioxane ring, a phenyl group, and a butenoic acid moiety

Properties

CAS No.

112230-82-7

Molecular Formula

C14H16O5

Molecular Weight

264.27 g/mol

IUPAC Name

4-(5-hydroxy-2-phenyl-1,3-dioxan-4-yl)but-3-enoic acid

InChI

InChI=1S/C14H16O5/c15-11-9-18-14(10-5-2-1-3-6-10)19-12(11)7-4-8-13(16)17/h1-7,11-12,14-15H,8-9H2,(H,16,17)

InChI Key

BCDGIRPFIVUJTF-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC(O1)C2=CC=CC=C2)C=CCC(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Hydroxy-2-phenyl-1,3-dioxan-4-yl)but-3-enoic acid typically involves the formation of the dioxane ring through the reaction of a carbonyl compound with a diol in the presence of an acid catalyst. For example, the reaction of a phenyl-substituted carbonyl compound with 1,3-propanediol in the presence of toluenesulfonic acid can yield the desired dioxane ring . The subsequent introduction of the butenoic acid moiety can be achieved through various organic transformations, such as the Wittig reaction or Heck coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(5-Hydroxy-2-phenyl-1,3-dioxan-4-yl)but-3-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: H2/Pd, NaBH4, LiAlH4

    Substitution: Br2, Cl2, HNO3

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde from the hydroxyl group.

    Reduction: Formation of a saturated butanoic acid.

    Substitution: Formation of halogenated or nitrated phenyl derivatives.

Mechanism of Action

The mechanism of action of 4-(5-Hydroxy-2-phenyl-1,3-dioxan-4-yl)but-3-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The dioxane ring and phenyl group can facilitate binding to specific sites, while the butenoic acid moiety can participate in various chemical reactions. These interactions can modulate biological pathways and result in specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Hydroxy-2-phenyl-1,3-dioxan-4-yl)but-3-enoic acid is unique due to the combination of its dioxane ring, phenyl group, and butenoic acid moiety.

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